

A Technical Guide to Commercially Available Azelnidipine D7 Standards

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Compound of Interest		
Compound Name:	Azelnidipine D7	
Cat. No.:	B1159926	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available **Azelnidipine D7**, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Azelnidipine in complex biological matrices. This document outlines the chemical and physical properties of **Azelnidipine D7**, details on commercial suppliers, and an exemplary experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Azelnidipine and the Role of a Deuterated Internal Standard

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used in the management of hypertension.[1] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1]

Accurate and precise quantification of Azelnidipine in biological samples such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as **Azelnidipine D7**, is the gold standard for quantitative bioanalysis using mass spectrometry. **Azelnidipine D7** possesses a virtually identical chemical structure and physicochemical properties to Azelnidipine, ensuring similar behavior during sample preparation and chromatographic



separation. However, its increased mass due to the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in instrument response.

Commercially Available Azelnidipine D7 Standards

Azelnidipine D7 is available from several reputable suppliers of reference standards and research chemicals. The following tables summarize the key specifications of commercially available **Azelnidipine D7** standards.

Table 1: General Properties of Azelnidipine D7

Property	Value
Chemical Name	Azelnidipine-d7
CAS Number	2070015-18-6
Molecular Formula	C33H27D7N4O6
Molecular Weight	Approximately 589.70 g/mol
Primary Application	Internal standard for the quantification of Azelnidipine by GC- or LC-mass spectrometry. [2]

Table 2: Supplier Information and Quantitative Data for Azelnidipine D7



Supplier	Product Number	Purity	Storage	Available Quantities
Cayman Chemical	Not specified	≥98% (for unlabeled)	-20°C	Not specified
LKT Labs	Not specified	≥98% (for unlabeled)	-20°C	Not specified
Clearsynth	Not specified	98.80% (Chemical Purity)	Not specified	Not specified
Tebubio / TargetMol	T10439	Not specified	-20°C	1 mg, 5 mg, 10 mg, 25 mg[3]
Toronto Research Chemicals	A808502	Not specified	Not specified	1 mg

Note: The purity of unlabeled Azelnidipine is often reported on supplier websites. The chemical purity of the deuterated standard is a critical parameter that should be confirmed from the Certificate of Analysis (CoA) provided by the supplier. Isotopic enrichment is another crucial parameter that should be detailed in the CoA.

Experimental Protocol: Quantification of Azelnidipine in Human Plasma using LC-MS/MS with Azelnidipine D7 as an Internal Standard

This section provides a detailed experimental protocol adapted from a validated bioanalytical method.

Materials and Reagents

- · Azelnidipine reference standard
- Azelnidipine D7 internal standard
- Human plasma (with anticoagulant, e.g., K2-EDTA)



- · HPLC-grade methanol, acetonitrile, and water
- Formic acid (analytical grade)
- Solid Phase Extraction (SPE) cartridges

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions: Prepare individual stock solutions of Azelnidipine and Azelnidipine D7 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions of Azelnidipine by serial dilution of the stock solution with a methanol/water mixture.
- Internal Standard Working Solution: Prepare a working solution of **Azelnidipine D7** at an appropriate concentration (e.g., 100 ng/mL) in a methanol/water mixture.
- Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation (Solid Phase Extraction - SPE)

- To 200 μL of plasma sample, add 50 μL of the **Azelnidipine D7** internal standard working solution and vortex.
- Condition an SPE cartridge with methanol followed by water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with water to remove interferences.



- Elute the analyte and internal standard with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Parameter	Condition
LC Column	C18 column (e.g., 50 x 4.6 mm, 5 μm)
Mobile Phase	Gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid
Flow Rate	0.5 mL/min
Injection Volume	10 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transitions	Azelnidipine: m/z 583.3 \rightarrow 331.0; Azelnidipine D7: m/z 590.3 \rightarrow 331.0

Note: The specific MRM transitions and other instrument parameters should be optimized for the specific mass spectrometer being used.

Data Analysis

The concentration of Azelnidipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the plasma calibrants.

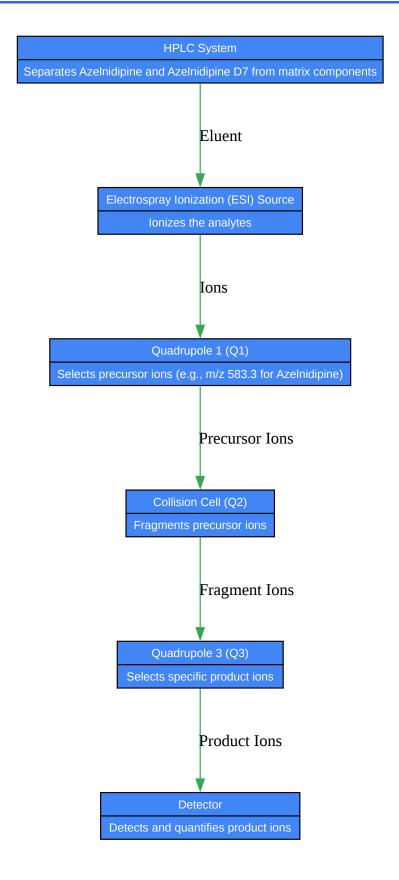
Workflow and Methodological Diagrams Experimental Workflow for Bioanalytical Method

The following diagram illustrates the general workflow for the quantification of Azelnidipine in a biological matrix using **Azelnidipine D7** as an internal standard.









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References

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